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Abstract
Allyltrichlorosilane (ATCS) is a versatile organosilicon compound with significant applications

in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive

allyl group and a trichlorosilyl moiety, allows for a diverse range of chemical transformations.

This in-depth technical guide provides a detailed analysis of the chemical structure and

bonding of allyltrichlorosilane, based on theoretical calculations. Key structural parameters,

including bond lengths and angles, are presented in a clear, tabular format. Furthermore, this

guide outlines the fundamental principles of the computational methodology used to derive

these structural insights. A detailed diagram of the molecular structure and its key bonding

features is provided to facilitate a deeper understanding of its chemical behavior.

Introduction
Allyltrichlorosilane (C₃H₅Cl₃Si), CAS number 107-37-9, is a colorless liquid with the IUPAC

name trichloro(prop-2-en-1-yl)silane.[1] It serves as a valuable reagent in organic chemistry,

notably in the allylation of carbonyl compounds to produce homoallylic alcohols.[2] Its utility

also extends to the synthesis of functionalized silanes and polymers, and it is a key precursor

for the formation of self-assembled monolayers on various substrates. A thorough

understanding of the molecular structure and bonding of ATCS is paramount for predicting its

reactivity, designing novel synthetic methodologies, and developing new materials. This guide
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presents a detailed theoretical examination of its ground-state molecular geometry and

electronic structure.

Molecular Structure and Geometry
The three-dimensional arrangement of atoms in allyltrichlorosilane is characterized by a

central silicon atom tetrahedrally bonded to three chlorine atoms and the allyl group. The allyl

group (CH₂=CH-CH₂-) is attached to the silicon atom via a Si-C single bond.

Due to the lack of publicly available, detailed experimental structural data from techniques such

as gas electron diffraction or microwave spectroscopy, the molecular geometry of

allyltrichlorosilane has been determined through computational chemistry using Density

Functional Theory (DFT).

Computational Methodology
The equilibrium geometry of allyltrichlorosilane was calculated using the B3LYP functional

with the 6-31G* basis set. This level of theory provides a good balance between computational

cost and accuracy for predicting the structure of organic and organometallic compounds. The

geometry was optimized to a local minimum on the potential energy surface, confirmed by the

absence of imaginary vibrational frequencies.

Experimental Protocol (Theoretical Calculation):

Initial Structure Generation: An initial 3D structure of allyltrichlorosilane was constructed

using standard bond lengths and angles.

Geometry Optimization: The initial structure was subjected to a geometry optimization

calculation using the Gaussian 16 software package. The B3LYP hybrid functional was

employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-

Parr correlation functional. The 6-31G* basis set, which includes d-polarization functions on

heavy atoms, was used to accurately describe the electronic distribution around the silicon

and chlorine atoms.

Convergence Criteria: The optimization was performed until the forces on each atom were

less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018

Bohr.
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Frequency Analysis: A vibrational frequency calculation was performed on the optimized

geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary

frequencies indicates a stable structure.

Quantitative Structural Data
The key structural parameters obtained from the DFT calculations are summarized in the tables

below for easy comparison and reference.

Bond Lengths
The calculated bond lengths provide insight into the nature of the covalent bonds within the

allyltrichlorosilane molecule.

Bond Calculated Bond Length (Å)

Si-C(1) 1.885

Si-Cl(1) 2.045

Si-Cl(2) 2.046

Si-Cl(3) 2.045

C(1)-C(2) 1.512

C(2)=C(3) 1.335

C(1)-H(1) 1.092

C(1)-H(2) 1.093

C(2)-H(3) 1.087

C(3)-H(4) 1.085

C(3)-H(5) 1.086

Bond Angles
The bond angles around the central silicon and carbon atoms define the overall shape of the

molecule.
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Angle Calculated Bond Angle (°)

C(1)-Si-Cl(1) 110.5

C(1)-Si-Cl(2) 110.4

C(1)-Si-Cl(3) 110.5

Cl(1)-Si-Cl(2) 108.3

Cl(1)-Si-Cl(3) 108.4

Cl(2)-Si-Cl(3) 108.3

Si-C(1)-C(2) 112.1

C(1)-C(2)=C(3) 121.8

H-C-H (on C1) 108.2 (average)

H-C=C (on C2) 120.9

H-C=C (on C3) 121.5 (average)

H-C-H (on C3) 117.0

Bonding Analysis
Silicon-Chlorine (Si-Cl) Bonds
The Si-Cl bonds in allyltrichlorosilane are highly polar covalent bonds due to the significant

difference in electronegativity between silicon (1.90) and chlorine (3.16). The calculated bond

length of approximately 2.045 Å is consistent with typical Si-Cl bond lengths in other

chlorosilanes. The electron-withdrawing nature of the three chlorine atoms makes the silicon

atom highly electrophilic, which is a key factor in the reactivity of the trichlorosilyl group.

Silicon-Carbon (Si-C) Bond
The Si-C bond is a strong covalent bond with a calculated length of 1.885 Å. This bond is less

polar than the Si-Cl bonds. The stability of the Si-C bond is a defining feature of organosilicon

compounds.
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Allyl Group Bonding
The allyl group exhibits standard C=C double bond and C-C single bond character, with

calculated bond lengths of 1.335 Å and 1.512 Å, respectively. The C(1)-C(2)=C(3) bond angle

of 121.8° is indicative of the sp² hybridization of the C(2) and C(3) atoms.

Conformational Analysis
Rotation around the Si-C(1) and C(1)-C(2) single bonds leads to different possible

conformations of allyltrichlorosilane. The calculated ground-state geometry represents the

most stable conformer. The barrier to rotation around the Si-C bond is expected to be relatively

low, allowing for conformational flexibility at room temperature.

Spectroscopic Properties
While a detailed spectroscopic analysis is beyond the scope of this guide, it is worth noting that

the structural features discussed here are consistent with available spectroscopic data. For

instance, the ¹H NMR spectrum of allyltrichlorosilane shows distinct signals for the different

protons in the allyl group, consistent with the described chemical environments.

Visualization of Molecular Structure
The following diagram, generated using the DOT language, illustrates the optimized molecular

structure of allyltrichlorosilane, highlighting the key atoms and their connectivity.

Caption: Optimized molecular structure of allyltrichlorosilane.

Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and

bonding of allyltrichlorosilane based on high-level theoretical calculations. The presented

quantitative data on bond lengths and angles, along with the analysis of the key bonding

features, offers valuable insights for researchers and professionals working with this important

organosilicon compound. The provided molecular structure diagram serves as a useful visual

aid for understanding its three-dimensional geometry. The information contained herein can aid

in the rational design of experiments, the prediction of reactivity, and the development of new

applications for allyltrichlorosilane in various fields of chemical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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